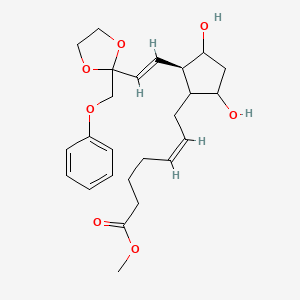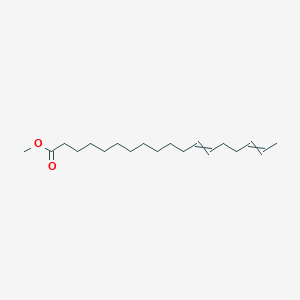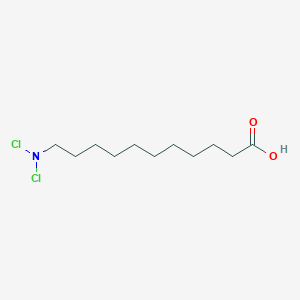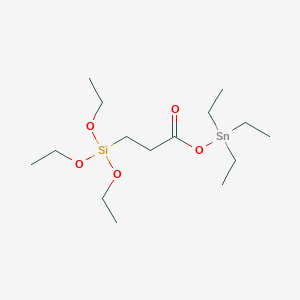
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester is a synthetic derivative of prostaglandin F2α. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its unique structural modifications, which include the addition of an ethylenedioxy group and a phenoxy group, making it a valuable molecule for various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester typically involves multiple steps, starting from prostaglandin F2α. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in prostaglandin F2α are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Ethylenedioxy Group: The ethylenedioxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Phenoxy Group Addition: The phenoxy group is added via a nucleophilic substitution reaction using phenol and a suitable leaving group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. It modulates signaling pathways that regulate inflammation, cell proliferation, and apoptosis. The ethylenedioxy and phenoxy groups enhance its binding affinity and selectivity for these targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin F2α: The parent compound, known for its role in inducing labor and regulating inflammation.
15-Methyl Prostaglandin F2α: A synthetic analog with enhanced stability and potency.
16-Phenoxy Prostaglandin F2α: Another derivative with a phenoxy group, used for similar applications.
Uniqueness
15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester is unique due to its combined structural modifications, which confer enhanced stability, selectivity, and potency compared to other prostaglandin derivatives. These features make it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
59619-78-2 |
|---|---|
Formule moléculaire |
C25H34O7 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34O7/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)13-14-25(31-15-16-32-25)18-30-19-9-5-4-6-10-19/h2,4-7,9-10,13-14,20-23,26-27H,3,8,11-12,15-18H2,1H3/b7-2-,14-13+/t20?,21-,22?,23?/m1/s1 |
Clé InChI |
HABBPJCMMSFYJB-LJJGBDBMSA-N |
SMILES isomérique |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/C2(OCCO2)COC3=CC=CC=C3 |
SMILES canonique |
COC(=O)CCCC=CCC1C(CC(C1C=CC2(OCCO2)COC3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)

![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)

![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)







![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

